molecular formula C22H20N2 B2375736 (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine CAS No. 93621-64-8

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Cat. No.: B2375736
CAS No.: 93621-64-8
M. Wt: 312.416
InChI Key: PXDKDUXMEHPNCO-UHFFFAOYSA-N
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Description

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the fields of organic synthesis and asymmetric catalysis. Its unique structure, featuring two naphthalene rings connected by a nitrogen bridge, imparts distinct stereochemical properties that make it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,1’-binaphthyl-2,2’-diamine.

    Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the dimethylated product.

    Purification: The resulting compound is purified through recrystallization or chromatography to obtain the desired (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine.

Industrial Production Methods

In an industrial setting, the production of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine may involve large-scale methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding naphthoquinones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine involves its ability to coordinate with metal ions, forming chiral complexes that catalyze asymmetric reactions. These complexes interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    ®-N,N’-Dimethyl-1,1’-binaphthyldiamine: The enantiomer of the compound with similar properties but opposite stereochemistry.

    1,1’-Binaphthyl-2,2’-diamine: The parent compound without methylation.

    N,N’-Dimethyl-1,1’-binaphthyl-2,2’-diamine: A related compound with different substitution patterns.

Uniqueness

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is unique due to its high enantiomeric purity and its ability to form stable chiral complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial for the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDKDUXMEHPNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93713-30-5
Record name (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine
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